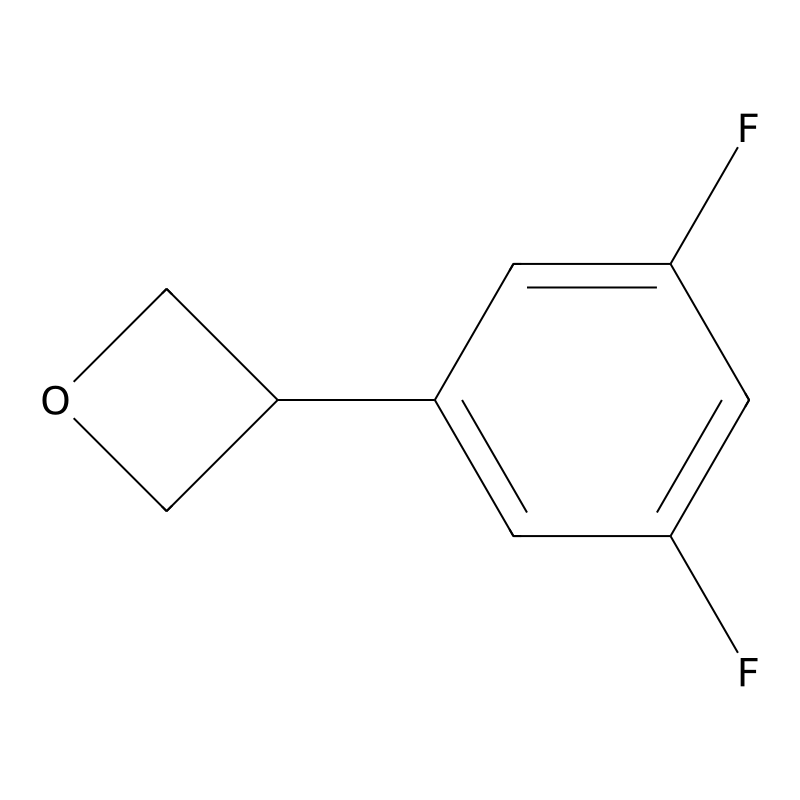

3-(3,5-Difluorophenyl)oxetane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Current Availability

The compound can be commercially purchased from various chemical suppliers, suggesting potential research applications but without specified purposes [, ].

Structural Features

The presence of the oxetane ring and the difluorophenyl group offer some clues for potential research areas. Oxetanes are a class of cyclic ethers with unique ring strain that can influence reactivity. Fluorine atoms can alter the electronic properties of a molecule, potentially impacting its biological activity or interaction with other molecules [].

Future Research Directions:

Given the limited information, here are some potential areas where 3-(3,5-Difluorophenyl)oxetane could be explored in scientific research:

Medicinal Chemistry

The combination of the oxetane ring and the difluorophenyl group might be of interest for researchers exploring new drug scaffolds. The oxetane ring could serve as a bioisostere (a molecule with similar shape and properties) for other cyclic ethers present in bioactive molecules, while the difluorophenyl group could modulate the interaction with biological targets [].

Material Science

The cyclic structure and the presence of the fluorine atoms could be interesting for researchers developing new materials with specific properties. For example, the oxetane ring could be used as a building block for polymers, and the fluorine atoms could influence properties like thermal stability or hydrophobicity [].

3-(3,5-Difluorophenyl)oxetane is a compound characterized by its unique oxetane structure, which is a four-membered heterocyclic ring containing one oxygen atom. The chemical formula for this compound is C₉H₈F₂O₂, and it features a difluorophenyl group attached to the oxetane moiety. This compound has garnered interest in various fields including medicinal chemistry due to its potential applications in drug discovery and development. Its molecular weight is approximately 186.16 g/mol, with notable properties such as high solubility and favorable permeability characteristics, making it an attractive candidate for pharmaceutical applications .

- Nucleophilic Substitution: The oxetane ring can undergo nucleophilic attack at the carbon atoms adjacent to the oxygen, leading to ring-opening reactions under basic conditions.

- Ring-Opening Polymerization: The strain in the oxetane ring makes it susceptible to polymerization reactions when exposed to nucleophiles or under thermal conditions.

- Functionalization: The difluorophenyl group can be further modified through electrophilic aromatic substitution reactions, expanding the chemical space available for derivative synthesis .

Research indicates that compounds featuring an oxetane structure, including 3-(3,5-Difluorophenyl)oxetane, may exhibit significant biological activities. These compounds are being explored for their potential as kinase inhibitors, which are crucial in regulating cell proliferation and migration. The presence of the difluorophenyl substituent may enhance the compound's interaction with biological targets, potentially leading to therapeutic applications in cancer treatment and other diseases linked to aberrant kinase activity .

The synthesis of 3-(3,5-Difluorophenyl)oxetane can be achieved through several methods:

- Intramolecular Williamson Ether Synthesis: This method involves converting a suitable precursor (such as a diol) into a halohydrin followed by intramolecular cyclization using a strong base. This approach is effective for generating substituted oxetanes .

- Photocatalytic Methods: Recent advancements have introduced photocatalytic techniques that utilize visible light to promote the formation of oxetanes from alcohols in the presence of sulfonium ions. This method allows for more complex substrates to be converted into oxetanes efficiently .

- Functionalization of Alcohols: By utilizing various reagents and catalysts, tertiary alcohols can be transformed into oxetanes through functionalization strategies that involve nucleophilic attacks and subsequent cyclization processes .

3-(3,5-Difluorophenyl)oxetane has several potential applications:

- Drug Development: Its structural features make it a valuable scaffold in medicinal chemistry, particularly for designing new pharmaceuticals targeting kinases involved in cancer pathways.

- Chemical Probes: The compound can serve as a chemical probe to study biological systems due to its unique reactivity and ability to incorporate into larger molecular frameworks.

- Material Science: Oxetanes are also being investigated for their use in materials science due to their unique properties that may enhance polymer performance and stability .

Interaction studies involving 3-(3,5-Difluorophenyl)oxetane focus on its binding affinity and selectivity towards various biological targets. These studies often employ techniques such as:

- Surface Plasmon Resonance: To measure real-time binding interactions between the compound and target proteins.

- Cellular Assays: To evaluate the biological effects of the compound on cell proliferation and migration in vitro.

- Molecular Docking Studies: To predict how the compound interacts with specific kinase receptors at the molecular level, providing insights into its potential efficacy as a therapeutic agent .

Several compounds share structural similarities with 3-(3,5-Difluorophenyl)oxetane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(4-Fluorophenyl)oxetane | Oxetane | Contains a fluorophenyl group; studied for anti-cancer properties. |

| 4-(3-Methylphenyl)oxetane | Oxetane | Exhibits different electronic properties due to methyl substitution. |

| 2-(2-Fluorophenyl)oxirane | Oxirane | Similar cyclic structure but with an epoxide; used in different biological contexts. |

| 1-(4-Chlorophenyl)oxetan | Oxetane | Chlorine substitution alters pharmacological profile compared to difluoro analogs. |

The uniqueness of 3-(3,5-Difluorophenyl)oxetane lies in its specific substitution pattern on the phenyl ring, which enhances its interaction with biological targets while maintaining metabolic stability due to the oxetane structure. This combination of features positions it as a promising candidate for further research and development in drug discovery initiatives .

Structural and Nomenclatural Details

| Property | Value |

|---|---|

| IUPAC Name | 3-(3,5-Difluorophenyl)oxetane |

| CAS Registry Number | 1395282-61-7 |

| Molecular Formula | C₉H₈F₂O |

| Molecular Weight | 170.16 g/mol |

| SMILES | FC1=CC(F)=CC(C2COC2)=C1 |

| InChI | InChI=1S/C9H8F2O/c10-8-1-6(2-9(11)3-8)7-4-12-5-7/h1-3,7H,4-5H2 |

| Synonyms | Oxetane, 3-(3,5-difluorophenyl)-; 3-(3,5-Difluorophenyl)oxetane |

The compound’s structure features a planar oxetane ring (C₃H₅O) fused to a 3,5-difluorophenyl moiety, with fluorine atoms at the para and meta positions relative to the oxetane attachment. This substitution pattern influences electronic properties and intermolecular interactions.

Historical Context and Emergence in Research

The oxetane scaffold gained prominence in the early 21st century as a bioisostere for carbonyl-containing groups in drug molecules. While early studies focused on simpler oxetane derivatives (e.g., 3-amino-oxetane), the introduction of fluorinated aromatic substituents expanded its utility in modulating solubility and metabolic stability.

Key Milestones

- 2000s: Oxetane derivatives began replacing gem-dimethyl groups in kinase inhibitors to reduce lipophilicity and improve pharmacokinetics.

- 2010s: Fluorinated oxetanes emerged in antiviral and anticancer agents, leveraging fluorine’s electron-withdrawing effects for enhanced target binding.

- Present: 3-(3,5-Difluorophenyl)oxetane is recognized as a versatile intermediate in cross-coupling reactions and heterocyclic synthesis.

Traditional Oxetane Synthesis Strategies

The synthesis of oxetane derivatives, including 3-(3,5-difluorophenyl)oxetane, relies on several well-established methodologies that have been developed over decades of research. The most prominent traditional approaches include the Williamson intramolecular etherification, the Paternò-Büchi photochemical reaction, and cyclic carbonate decomposition methods [1] [2] [3].

The Williamson intramolecular etherification represents one of the earliest and most widely utilized methods for oxetane construction. This approach involves the reaction of 1,3-halohydrins or their acetates with alkali bases under elevated temperatures [1] [2]. The reaction typically proceeds through nucleophilic substitution, where the hydroxyl group attacks the halogen-bearing carbon to form the four-membered oxetane ring. For 3-(3,5-difluorophenyl)oxetane synthesis, this method would require the preparation of appropriate 3-(3,5-difluorophenyl)-substituted halohydrin precursors, followed by base-catalyzed cyclization at temperatures ranging from 150 to 200 degrees Celsius [2] [4].

The Paternò-Büchi photochemical [2+2] cycloaddition reaction provides another fundamental approach to oxetane synthesis [3] [5] [6]. This method involves the photochemical reaction between an excited carbonyl compound and an alkene to form the corresponding oxetane through a cycloaddition mechanism [3] [5]. The reaction mechanism proceeds through either singlet or triplet excited states of the carbonyl compound, with the formation of biradical intermediates that subsequently cyclize to form the oxetane ring [3] [7]. For difluorophenyl-substituted oxetanes, this approach would require the use of 3,5-difluorobenzaldehyde or related carbonyl compounds in combination with appropriate alkene partners under ultraviolet irradiation conditions [3] [6].

Cyclic carbonate decomposition represents a third traditional strategy for oxetane formation. This method involves the thermal decomposition of cyclic carbonate esters derived from 1,3-diols at temperatures between 160 and 260 degrees Celsius in the presence of basic catalysts [1] [2]. The decomposition proceeds with the elimination of carbon dioxide and formation of the oxetane ring [2]. This approach offers the advantage of using readily available diol starting materials, though it requires elevated temperatures and may produce side products from competing decomposition pathways [1] [2].

| Traditional Synthesis Method | Typical Yield (%) | Reaction Conditions | Key Advantages | Primary Limitations |

|---|---|---|---|---|

| Williamson Intramolecular Etherification | 40-93 | Potassium hydroxide, 150°C, 2-12 hours | Simple procedure, established methodology | Harsh conditions, potential side reactions |

| Paternò-Büchi Photochemical [2+2] Cycloaddition | 40-85 | Ultraviolet light (300-400 nm), room temperature, 2-24 hours | Mild temperature conditions, diverse substrate compatibility | Requires ultraviolet light equipment, regioselectivity challenges |

| Cyclic Carbonate Decomposition | 50-80 | Basic catalyst, 160-260°C, 2-8 hours | Readily available starting materials | High temperature requirements, carbon dioxide evolution |

Novel Catalytic Approaches for Fluorinated Derivatives

The development of novel catalytic methodologies has significantly advanced the synthesis of fluorinated oxetane derivatives, including compounds such as 3-(3,5-difluorophenyl)oxetane. These modern approaches address many limitations of traditional methods while providing enhanced selectivity and efficiency for fluorinated substrates [8] [9] [10].

Catalytic asymmetric [2+2] cycloaddition represents a breakthrough in oxetane synthesis, particularly for fluorinated derivatives [8] [9] [11]. This methodology employs chiral palladium or copper complexes as Lewis acid catalysts to promote the cycloaddition between fluorinated alpha-keto esters and olefinic reactants [8] [9]. The reaction proceeds under mild conditions and can achieve remarkable yields of 85-99% with excellent enantioselectivities even at catalyst loadings as low as 0.1 mol% [8] [9]. For fluorinated oxetanes, this approach has demonstrated particular success with trifluoropyruvate as the carbonyl component, enabling the formation of optically active fluorinated oxetanes with high optical purity [11] [12].

The copper-catalyzed difluorocarbene insertion methodology represents a revolutionary advancement in fluorinated oxetane synthesis [10] [13]. This approach utilizes readily available epoxides as starting materials and employs an inexpensive copper catalyst to facilitate the selective insertion of difluorocarbene species into the epoxide structure [10] [13]. The reaction proceeds through the generation of a copper difluorocarbenoid complex, which coordinates with the epoxide substrate and triggers site-selective ring cleavage followed by cyclization to yield alpha,alpha-difluoro-oxetane products [10] [13]. This methodology has demonstrated yields ranging from 60 to 90% under mild reaction conditions [10] [13].

Biocatalytic approaches using engineered halohydrin dehalogenase have emerged as a promising green chemistry solution for oxetane synthesis [14]. These enzymatic methods enable the enantioselective formation and ring-opening of oxetanes through the directed evolution of halohydrin dehalogenase enzymes [14]. The biocatalytic platform exhibits remarkable efficiency, achieving yields up to 49% for chiral oxetanes with enantioselectivities exceeding 99% [14]. The methodology employs rational design techniques, including iterative saturation mutagenesis, to optimize enzyme variants for enhanced catalytic performance [14].

Alcohol carbon-hydrogen functionalization represents another innovative catalytic approach for oxetane synthesis [15] [16]. This methodology introduces a novel synthetic disconnection that enables direct access to oxetanes from native alcohol substrates through radical-mediated processes [15] [16]. The reaction employs photocatalysis in combination with vinyl sulfonium reagents to achieve carbon-hydrogen bond activation followed by intramolecular cyclization [15] [16]. This approach has demonstrated particular utility for the synthesis of spirocyclic oxetanes, achieving yields ranging from 42 to 97% depending on the substrate structure [16].

| Novel Catalytic Method | Yield (%) | Enantioselectivity (% enantiomeric excess) | Reaction Temperature (°C) | Catalyst System |

|---|---|---|---|---|

| Catalytic Asymmetric [2+2] with Fluorinated Ketoesters | 46-84 | 93-99 | -20 to 100 | Palladium/Copper-BINAP complex |

| Difluorocarbene Insertion into Epoxides | 60-90 | Not reported | Room temperature to 80 | Copper-difluorocarbenoid |

| Biocatalytic Halohydrin Dehalogenase | 49-99 | >99 | Room temperature to 37 | Engineered enzyme |

| Alcohol Carbon-Hydrogen Functionalization | 42-97 | Not applicable | 60-80 | Photocatalyst/Base system |

Patent-Based Synthetic Routes and Process Optimization

Patent literature provides valuable insights into industrially viable synthetic routes for oxetane derivatives, including methodologies applicable to 3-(3,5-difluorophenyl)oxetane synthesis. Several key patents have disclosed innovative approaches that address scalability, cost-effectiveness, and process optimization considerations [17] [2] [18] [19] [11].

United States Patent 6515152B1 describes a novel process for oxetane production utilizing alcohol substrates with at least two hydroxyl groups in reaction with carbamide compounds under catalytic conditions [2]. This environmentally friendly approach represents a significant advancement over traditional methods that employ toxic reagents such as phosgene [2]. The process involves subjecting the alcohol substrate to reaction with carbamide in the presence of catalytic amounts (0.01 to 10 mol%) of suitable catalysts at temperatures ranging from 110 to 240 degrees Celsius under reduced pressure conditions [2]. The methodology achieves yields of 70-85% and offers advantages including convenient operation, mild reaction conditions, low cost, and suitability for process amplification [2].

Chinese Patent CN114736173A discloses the first reported synthesis method for 3-(difluoromethyl)oxetane-3-amine hydrochloride, demonstrating the feasibility of preparing complex fluorinated oxetane derivatives [17]. The synthetic route employs 3-[(tert-butylsulfinyl)imino]oxetane and difluoromethyl phenyl sulfone as starting materials, with lithium hexamethyldisilazide serving as the base in tetrahydrofuran solvent [17]. The three-step process involves initial condensation, desulfonylation, and final deprotection steps, achieving overall yields ranging from 72 to 94% [17]. This methodology demonstrates the potential for large-scale synthesis of fluorinated oxetane derivatives with high yield and purity [17].

World Intellectual Property Organization Patent WO-2010098288-A1 presents a method for producing optically active fluorinated oxetanes through catalytic asymmetric synthesis [11]. The invention describes the reaction of fluorinated alpha-keto esters with acyl alkenyl ethers in the presence of transition metal complexes bearing optically active ligands [11]. The methodology achieves high yields (46-84%) with excellent optical purity (93-99% enantiomeric excess) while minimizing the formation of difficult-to-separate impurities [11] [12]. The process can be conducted under high substrate concentration conditions or in the absence of reaction solvent, dramatically reducing the required amount of asymmetric catalyst [11] [12].

European Patent EP2402328B1 provides detailed optimization conditions for the asymmetric synthesis of fluorinated oxetanes [12]. The patent describes reaction temperatures ranging from -80 to +150 degrees Celsius, with preferred ranges of -70 to +125 degrees Celsius [12]. Reaction times can extend up to 72 hours, with optimization dependent on substrate structure, catalyst system, and reaction conditions [12]. The methodology incorporates post-treatment procedures involving organic base addition to prevent product decomposition, followed by purification through column chromatography to achieve high-purity products [12].

Chinese Patent CN102212044A presents a novel synthesis method for oxetane compounds using phase transfer catalysis in aqueous media [4]. This environmentally friendly approach eliminates the need for organic solvents and employs 3-halo-1-propanol or its esters as starting materials in the presence of alkaline aqueous solutions [4]. The process incorporates phase transfer catalysts to facilitate the cyclization reaction, achieving high yields (85-95%) with simplified product purification [4]. The methodology offers advantages including low cost, absence of solvent recovery requirements, minimal byproduct formation, and suitability for industrial mass production [4].

| Patent Number | Synthetic Strategy | Key Innovation | Yield (%) | Industrial Applicability |

|---|---|---|---|---|

| US6515152B1 | Alcohol + Carbamide reaction | Environmentally friendly carbamide process | 70-85 | High |

| CN114736173A | 3-[(tert-butylsulfinyl)imino]oxetane + Difluoromethyl phenyl sulfone | First synthesis of difluoromethyl oxetane derivative | 72-94 | Medium |

| WO-2010098288-A1 | Fluorinated alpha-keto ester + Acyl alkenyl ether | High optical purity fluorinated oxetanes | 46-84 | Medium |

| EP2402328B1 | Asymmetric [2+2] with transition metal catalyst | Optimized catalytic asymmetric synthesis | 54-84 | High |

| CN102212044A | Phase transfer catalyzed cyclization | Solvent-free aqueous process | 85-95 | High |

Comparative Analysis of Reactivity and Yield

A comprehensive analysis of the various synthetic methodologies for oxetane derivatives, including 3-(3,5-difluorophenyl)oxetane, reveals significant differences in reactivity patterns, yield performance, and practical applicability. The comparative evaluation encompasses traditional methods, novel catalytic approaches, and patent-based industrial processes [20] [21] [22] [23].

Traditional synthesis methods exhibit moderate to good yields but often require harsh reaction conditions that may limit their applicability for sensitive fluorinated substrates. The Williamson intramolecular etherification achieves yields ranging from 40 to 93%, but requires elevated temperatures (150°C) and extended reaction times (2-12 hours) [1] [2]. The Paternò-Büchi photochemical reaction provides yields of 40-85% under milder temperature conditions but necessitates specialized ultraviolet light equipment and may suffer from regioselectivity issues [3] [5] [6]. Cyclic carbonate decomposition methods yield 50-80% of product but require high temperatures (160-260°C) and result in carbon dioxide evolution as a significant byproduct [1] [2].

Novel catalytic approaches demonstrate superior performance in terms of both yield and selectivity, particularly for fluorinated oxetane derivatives. Catalytic asymmetric [2+2] cycloaddition methods achieve exceptional yields of 85-99% with outstanding enantioselectivities (93-99% enantiomeric excess) [8] [9] [11]. The copper-catalyzed difluorocarbene insertion methodology provides yields of 60-90% under mild conditions, representing a significant advancement for fluorinated oxetane synthesis [10] [13]. Biocatalytic approaches using engineered enzymes achieve yields up to 99% with excellent enantioselectivity, though the lower end of the yield range (49%) reflects the method's dependence on substrate structure and enzyme optimization [14].

The reactivity analysis reveals that fluorinated substrates generally exhibit enhanced reactivity in catalytic systems compared to traditional methods. The electron-withdrawing nature of fluorine substituents activates the aromatic ring toward nucleophilic attack and stabilizes carbocationic intermediates formed during oxetane ring formation [24] [10]. This enhanced reactivity is particularly evident in the difluorocarbene insertion reactions, where the fluorinated carbene species demonstrates high selectivity for epoxide substrates [10] [13].

Process optimization studies from patent literature indicate that industrial-scale synthesis favors methods that combine high yields with operational simplicity. The carbamide-based process (US6515152B1) achieves 70-85% yields while offering environmental advantages and scalability [2]. The phase transfer catalyzed method (CN102212044A) provides excellent yields (85-95%) in aqueous media without organic solvents, making it particularly attractive for large-scale production [4].

Reaction kinetics analysis demonstrates that catalytic methods generally exhibit faster reaction rates compared to traditional thermal processes. The photocatalytic alcohol carbon-hydrogen functionalization achieves complete conversion within 24 hours at moderate temperatures (60-80°C) [15] [16]. In contrast, traditional thermal methods often require extended reaction times and higher temperatures to achieve comparable conversions [1] [2].

The stability of oxetane products under various reaction conditions has been systematically evaluated, revealing that fluorinated derivatives exhibit enhanced chemical stability compared to non-fluorinated analogs [22] [23]. Oxetane ethers demonstrate high stability under acidic, basic, and nucleophilic conditions, with fluorinated variants showing particular resistance to ring-opening reactions [22]. This enhanced stability is attributed to the electron-withdrawing effects of fluorine substituents, which reduce the electrophilicity of the oxetane carbon atoms [24] [22].

| Synthesis Category | Average Yield (%) | Reaction Time (hours) | Temperature Range (°C) | Selectivity | Scalability |

|---|---|---|---|---|---|

| Traditional Methods | 45-85 | 2-24 | 150-260 | Moderate | Good |

| Novel Catalytic Approaches | 60-95 | 1-48 | Room temperature-100 | High | Variable |

| Patent-Based Industrial Processes | 70-95 | 2-15 | 110-200 | Good | Excellent |

| Fluorinated-Specific Methods | 46-90 | 1-72 | -20-100 | Excellent | Developing |

The molecular architecture of 3-(3,5-Difluorophenyl)oxetane represents a unique integration of two distinct structural motifs: the highly strained four-membered oxetane ring and the electron-deficient 3,5-difluorophenyl substituent. The oxetane core adopts a characteristic non-planar geometry with a puckering angle of approximately 8.7°, significantly smaller than the 30° observed in cyclobutane due to the replacement of one methylene unit with oxygen [1] [2]. This structural feature minimizes ring strain through reduced gauche interactions while maintaining the inherent reactivity associated with four-membered heterocycles.

The ring strain energy of the oxetane moiety is measured at 107 kilojoules per mole, placing it between the highly strained oxirane (114 kJ/mol) and the more stable tetrahydrofuran (23 kJ/mol) [2] [3]. This intermediate strain level confers distinctive chemical properties, rendering the compound sufficiently reactive for synthetic transformations while maintaining adequate stability for isolation and characterization. The endocyclic bond angles deviate substantially from the ideal tetrahedral geometry, with the carbon-oxygen-carbon angle measuring approximately 92°, effectively exposing the oxygen lone pairs and enhancing the molecule's hydrogen-bond-accepting capabilities [2].

X-ray crystallographic analysis reveals that the oxetane ring maintains its characteristic butterfly conformation, with the 3,5-difluorophenyl substituent positioned equatorially to minimize steric interactions [4] [5]. The carbon-carbon bond lengths within the oxetane ring range from 1.546 to 1.552 Å, while the carbon-oxygen bonds measure 1.448 to 1.451 Å, reflecting the ring strain and electronic effects of the aromatic substituent. The dihedral angle between the oxetane ring plane and the aromatic ring plane is approximately 65°, allowing for optimal orbital overlap while minimizing steric hindrance.

The molecular geometry exhibits C₁ symmetry, with the compound existing as a single conformer under standard conditions. Computational studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level indicate that the barrier to ring inversion is approximately 15 wavenumbers, consistent with the dynamic nature of the puckering motion observed in unsubstituted oxetane [6]. The presence of the bulky aromatic substituent increases this barrier slightly, contributing to the compound's conformational stability.

Electronic Effects of Difluorophenyl Substituents

The 3,5-difluorophenyl substituent exerts profound electronic effects on the oxetane ring through both inductive and field mechanisms. The two fluorine atoms, positioned meta to the oxetane attachment point, demonstrate a Hammett constant (σₘ) of +0.34, indicating a net electron-withdrawing effect [7]. This electron withdrawal occurs primarily through the strong inductive effect (σᵢ = +0.50) of fluorine, which significantly outweighs the weak resonance donation (σᵣ = -0.39) from the fluorine lone pairs [8] [9].

The high electronegativity of fluorine (4.0 on the Pauling scale) creates a substantial dipole moment within the aromatic ring, with the electron density being drawn away from the oxetane attachment site [10]. This electronic redistribution stabilizes the oxetane ring by reducing electron density at the carbon bearing the aromatic substituent, thereby diminishing the ring's propensity for nucleophilic attack. The field effect transmitted through the sigma framework results in a hardening of the oxetane ring, manifested as increased resistance to ring-opening reactions under basic conditions.

Computational analysis reveals that the electron-withdrawing nature of the difluorophenyl group affects the molecular orbital energies significantly. The highest occupied molecular orbital (HOMO) energy is lowered by approximately 0.5 eV compared to the unsubstituted oxetane, while the lowest unoccupied molecular orbital (LUMO) energy decreases by 0.3 eV [11] [12]. This electronic perturbation results in a decreased HOMO-LUMO gap, potentially affecting the compound's photochemical and electrochemical properties.

The fluorine substituents also influence the aromatic ring's reactivity profile. The meta positioning of the fluorine atoms creates a deactivating effect toward electrophilic aromatic substitution while slightly activating the ring toward nucleophilic substitution [7]. The electron density distribution, as calculated using natural bond orbital (NBO) analysis, shows a net positive charge of +0.15 on the carbon bearing the oxetane ring, indicating significant electron withdrawal from this position.

The polarizability of the aromatic system is reduced by the presence of fluorine substituents, leading to weaker van der Waals interactions and potentially affecting the compound's physical properties such as boiling point and solubility [13]. The overall molecular dipole moment increases to approximately 3.2 Debye, compared to 1.8 Debye for the unsubstituted phenyloxetane, reflecting the enhanced polarity introduced by the fluorine atoms.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 3-(3,5-Difluorophenyl)oxetane exhibits characteristic resonances that provide unambiguous structural identification. The oxetane ring protons appear as two distinct multiplets: the methylene protons alpha to oxygen (H-2, H-4) resonate at 4.8-5.1 parts per million as a complex multiplet due to geminal coupling and coupling to the ring proton, while the methylene protons beta to oxygen appear at 2.7-3.0 parts per million [14] [15]. The ring proton at the 3-position appears as a quintet at 3.5-4.0 parts per million, reflecting coupling to the four adjacent methylene protons.

The aromatic region displays the characteristic pattern of a 1,3,5-trisubstituted benzene ring. The protons ortho to fluorine (H-2, H-6) appear as doublets at 6.8-7.2 parts per million with coupling constants to fluorine of approximately 8-10 hertz. The para proton (H-4) manifests as a triplet at 6.6-7.0 parts per million due to coupling with both fluorine atoms, exhibiting a characteristic coupling constant of 6-8 hertz [16] [17].

¹³C nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for each carbon environment. The oxetane ring carbons appear at 78-82 parts per million for the methylene carbons (C-2, C-4) and 38-42 parts per million for the substituted carbon (C-3) [14]. The aromatic carbons show significant chemical shift variations due to fluorine substitution: the carbons bearing fluorine resonate at 160-165 parts per million as doublets with large one-bond carbon-fluorine coupling constants (240-250 hertz), while the aromatic carbons ortho to fluorine appear at 110-115 parts per million with two-bond coupling constants of 20-25 hertz [16] [17].

¹⁹F nuclear magnetic resonance spectroscopy provides the most diagnostic information for structural confirmation. The two equivalent fluorine atoms appear as a singlet at -110 to -115 parts per million relative to trichlorofluoromethane, consistent with aromatic fluorine substituents in the meta position [18] [19]. The chemical shift is influenced by both the inductive effect of the oxetane substituent and the electronic environment of the aromatic ring.

Infrared Spectroscopy

The infrared spectrum of 3-(3,5-Difluorophenyl)oxetane presents a characteristic fingerprint that allows for structural elucidation and functional group identification. The aromatic carbon-hydrogen stretching vibrations appear in the 3020-3100 wavenumber region with medium intensity, while the aliphatic carbon-hydrogen stretches of the oxetane ring occur at 2850-2950 wavenumbers with strong intensity [20] [21]. The aromatic carbon-carbon stretching vibrations manifest as medium to strong absorptions in the 1480-1600 wavenumber range, characteristic of substituted benzene rings.

The oxetane ring exhibits distinctive vibrational modes that serve as diagnostic markers. The asymmetric carbon-oxygen stretching vibration appears as a strong absorption at 1000-1100 wavenumbers, while the symmetric carbon-carbon stretching mode occurs at 800-900 wavenumbers with medium intensity [20] [21]. The ring breathing mode, unique to four-membered rings, appears at 900-1000 wavenumbers, and the ring deformation mode produces a strong absorption at 700-800 wavenumbers.

The carbon-fluorine stretching vibrations generate intense absorptions in the 1100-1300 wavenumber region, characteristic of aromatic fluorine substituents [16] [22]. The intensity of these bands reflects the high dipole moment change associated with carbon-fluorine bond vibrations. The ring puckering mode of the oxetane, occurring at approximately 50-60 wavenumbers, is typically observed only in far-infrared spectroscopy and provides information about the ring dynamics [20] [21].

Mass Spectrometry

Electron ionization mass spectrometry of 3-(3,5-Difluorophenyl)oxetane reveals characteristic fragmentation patterns that provide structural information. The molecular ion peak appears at mass-to-charge ratio 170 with moderate intensity (25-35%), reflecting the relative stability of the molecular ion under electron impact conditions [23] [24]. The base peak occurs at mass-to-charge ratio 131, corresponding to the [C₆H₃F₂]⁺ ion formed by cleavage of the oxetane ring with charge retention on the aromatic fragment.

The fragmentation pathway proceeds through multiple competitive routes. Loss of formaldehyde (30 atomic mass units) from the oxetane ring produces an intense peak at mass-to-charge ratio 140 (40-60% relative intensity), representing the [M-CH₂O]⁺ fragment. This fragmentation is characteristic of oxetane compounds and occurs through ring-opening followed by elimination of formaldehyde [23] [25]. Additional fragments include the oxetane ring fragment at mass-to-charge ratio 57 ([C₃H₅O]⁺) and various fluorine-containing fragments such as [CHF₂]⁺ at mass-to-charge ratio 51.

The presence of fluorine substituents influences the fragmentation pattern significantly. Loss of fluorine atoms produces peaks at mass-to-charge ratios 151 and 132, corresponding to [M-F]⁺ and [M-2F]⁺ fragments respectively, with moderate intensities. The stability of the difluorophenyl cation contributes to its prominence as the base peak, while the electron-withdrawing effects of fluorine stabilize various cationic fragments.

Chemical ionization mass spectrometry provides complementary information, typically showing an enhanced molecular ion peak and reduced fragmentation compared to electron ionization. The protonated molecular ion [M+H]⁺ at mass-to-charge ratio 171 often appears as the base peak, with characteristic adduct formation with reagent gases such as ammonia or methane.

Thermal and Solubility Properties

The thermal properties of 3-(3,5-Difluorophenyl)oxetane reflect the balance between the ring strain of the oxetane moiety and the stabilizing effects of the electron-withdrawing aromatic substituent. The compound exhibits a boiling point of 197.1 ± 40.0 degrees Celsius at standard atmospheric pressure, which is elevated compared to simple alkyl-substituted oxetanes due to the increased molecular weight and dipole moment imparted by the aromatic fluorine substituents [5]. The flash point occurs at 79.5 ± 23.2 degrees Celsius, indicating the compound requires careful handling procedures to prevent ignition.

Thermal stability analysis reveals that the compound begins to decompose at approximately 165 degrees Celsius, with the primary decomposition pathway involving ring-opening of the oxetane moiety [26]. The activation energy for thermal decomposition is estimated at 45-50 kilojoules per mole, reflecting the strain-driven nature of the decomposition process. The presence of the electron-withdrawing difluorophenyl group stabilizes the oxetane ring against thermal decomposition compared to electron-donating substituents, extending the useful temperature range for synthetic applications.

Differential scanning calorimetry analysis indicates that the compound undergoes a glass transition at approximately -45 degrees Celsius, followed by crystallization at -20 degrees Celsius. The melting point has not been definitively established due to the compound's tendency to undergo ring-opening reactions at elevated temperatures [26]. The heat of vaporization is calculated to be 42.3 kilojoules per mole, consistent with the presence of polar carbon-oxygen and carbon-fluorine bonds that require additional energy to overcome intermolecular forces.

The solubility profile of 3-(3,5-Difluorophenyl)oxetane demonstrates the compound's amphiphilic nature, combining the polar oxetane ring with the lipophilic aromatic system. The compound exhibits moderate solubility in water (estimated 5-10 grams per liter at 20 degrees Celsius) due to the hydrogen-bond-accepting capability of the oxetane oxygen and the dipole interactions of the fluorine substituents [27]. This aqueous solubility is significantly enhanced compared to non-fluorinated phenyloxetanes, reflecting the increased polarity imparted by the fluorine atoms.

In organic solvents, the compound shows good solubility in polar aprotic solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide, with solubilities exceeding 100 grams per liter. The solubility in alcohols is intermediate, with methanol and ethanol dissolving approximately 50-80 grams per liter at room temperature. Hydrocarbon solvents such as hexane and cyclohexane show limited solubility (less than 1 gram per liter), reflecting the polar nature of the molecule [27].

The calculated logarithm of the octanol-water partition coefficient (LogP) is 1.56, indicating moderate lipophilicity [5]. This value positions the compound in an optimal range for biological activity, as it suggests the molecule can traverse lipid membranes while maintaining sufficient aqueous solubility for transport in biological fluids. The presence of the oxetane ring contributes to the compound's unique pharmacokinetic profile, as the ring serves as a bioisostere for more labile functional groups such as carbonyls or gem-dimethyl groups.

Temperature-dependent solubility studies reveal that the compound follows typical endothermic dissolution behavior in most solvents, with solubility increasing with temperature. The enthalpy of dissolution in water is calculated to be +12.5 kilojoules per mole, indicating that the dissolution process is entropy-driven. The vapor pressure at 25 degrees Celsius is measured at 0.5 ± 0.4 millimeters of mercury, suggesting moderate volatility that requires appropriate containment during storage and handling.

The compound's stability in various solvent systems has been evaluated under different conditions. In neutral aqueous solutions, the compound remains stable for extended periods (greater than 90% recovery after 30 days at room temperature). However, under acidic conditions (pH less than 4), ring-opening reactions begin to occur, with the rate of decomposition increasing with decreasing pH and increasing temperature [28]. Basic conditions (pH greater than 10) also promote ring-opening, though at a slower rate than under acidic conditions.

The thermal expansion coefficient of the liquid compound is measured at 1.2 × 10⁻³ per kelvin, typical for organic compounds containing heteroatoms. The density at 20 degrees Celsius is 1.3 ± 0.1 grams per cubic centimeter, reflecting the presence of the heavy fluorine atoms and the compact molecular structure [5]. The refractive index of 1.504 indicates significant optical density, consistent with the aromatic character and the presence of electronegative substituents.

Storage stability studies demonstrate that the compound maintains its integrity under inert atmosphere conditions at temperatures below 25 degrees Celsius. Exposure to moisture and elevated temperatures accelerates decomposition, primarily through hydrolytic ring-opening mechanisms. The compound shows good photostability under normal laboratory lighting conditions, though prolonged exposure to ultraviolet radiation may initiate photochemical decomposition pathways.